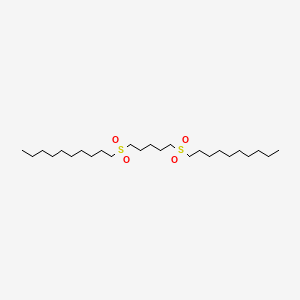
Purine, 6-chloro-9-(d-1-methylphenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 6-chloro-9-(d-1-methylphenethyl)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a d-1-methylphenethyl group at the 9th position of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(d-1-methylphenethyl)- typically involves the chlorination of purine at the 6th position followed by the introduction of the d-1-methylphenethyl group at the 9th position. One common method involves the use of 6-chloropurine as a starting material. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Purine, 6-chloro-9-(d-1-methylphenethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various purine derivatives with different functional groups at the 6th position.
Aplicaciones Científicas De Investigación
Purine, 6-chloro-9-(d-1-methylphenethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Purine, 6-chloro-9-(d-1-methylphenethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular functions. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can result in the suppression of cell proliferation .
Comparación Con Compuestos Similares
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
9-Benzylpurine: A derivative with a benzyl group at the 9th position.
6-Methylpurine: A derivative with a methyl group at the 6th position.
Comparison: Purine, 6-chloro-9-(d-1-methylphenethyl)- is unique due to the presence of both the chlorine atom and the d-1-methylphenethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
73972-53-9 |
|---|---|
Fórmula molecular |
C14H13ClN4 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine |
InChI |
InChI=1S/C14H13ClN4/c1-10(7-11-5-3-2-4-6-11)19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-10H,7H2,1H3/t10-/m1/s1 |
Clave InChI |
AWGWIELXCODGMV-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
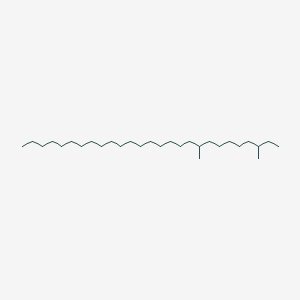
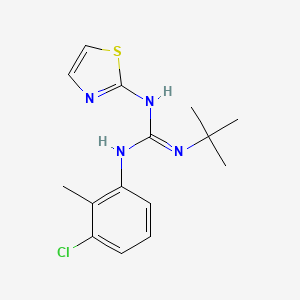

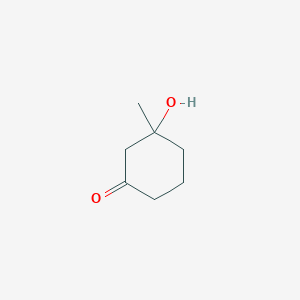
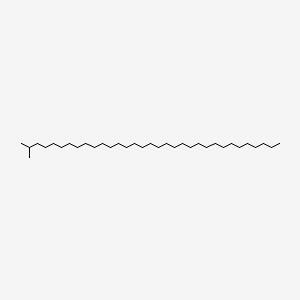


![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
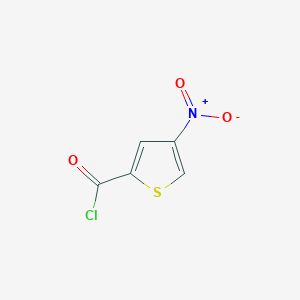
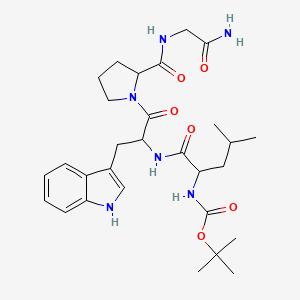
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

